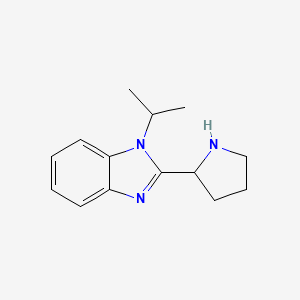![molecular formula C16H21N3O4S B10980876 methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10980876.png)
methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-5-(2-methylpropyl)-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:
Methyl ester: The compound contains a methyl ester group (methyl carboxylate), which is commonly found in organic chemistry.
Thiazole ring: The core structure features a thiazole ring, which consists of a five-membered ring containing sulfur and nitrogen atoms.
Oxazole side chain: Attached to the thiazole ring is an oxazole side chain, which contributes to the compound’s overall structure.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps, including the formation of the thiazole and oxazole rings. While I don’t have specific synthetic details for this exact compound, similar thiazole derivatives are often prepared via cyclization reactions. Researchers might explore strategies like Hantzsch synthesis or other multicomponent reactions.
Industrial Production: Unfortunately, information on industrial-scale production methods for this specific compound is scarce. industrial processes typically involve efficient and scalable routes that prioritize yield and cost-effectiveness.
Chemical Reactions Analysis
Reactivity:
Oxidation: The thiazole and oxazole rings can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group in the oxazole side chain is possible.
Substitution: Substitution reactions may occur at various positions within the molecule.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles (e.g., amines, thiols) can be used.
Major Products: The specific products formed depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit antimicrobial, antifungal, or antiviral properties.
Chemical Biology: Researchers study its interactions with biological macromolecules.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains elusive, but potential targets include enzymes, receptors, or cellular pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers would compare this compound’s structure, reactivity, and biological activity to related thiazoles and oxazoles.
: Example reference. : Another example reference.
Properties
Molecular Formula |
C16H21N3O4S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
methyl 2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H21N3O4S/c1-8(2)6-12-14(15(21)22-5)18-16(24-12)17-13(20)7-11-9(3)19-23-10(11)4/h8H,6-7H2,1-5H3,(H,17,18,20) |
InChI Key |
JHXFKTDNNZVEPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CC(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10980795.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-bromo-1H-indol-1-yl)acetamide](/img/structure/B10980797.png)
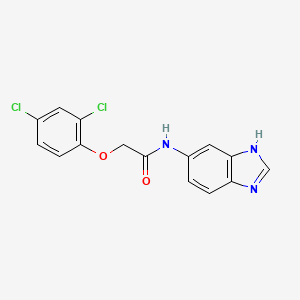
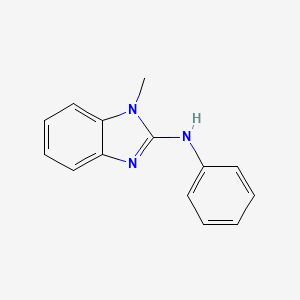
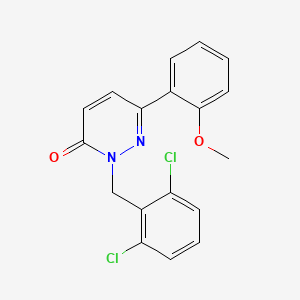
![(1S)-2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]propan-1-amine](/img/structure/B10980815.png)
![2-{(2E)-2-[(1-propyl-1H-benzimidazol-2-yl)methylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B10980826.png)
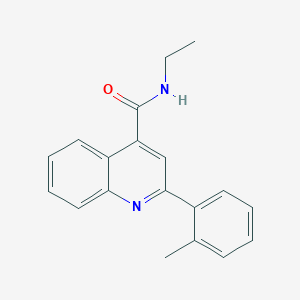
![N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B10980859.png)
![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10980867.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid](/img/structure/B10980868.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{2-[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]ethyl}acetamide](/img/structure/B10980873.png)
![2-(2,6-Dichlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethanone](/img/structure/B10980887.png)
